molecular formula C14H19BrN2O2 B11086167 N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide

N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide

Cat. No.: B11086167
M. Wt: 327.22 g/mol
InChI Key: CSIOEIQPRXSLFX-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, along with a morpholine ring attached to the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amidation: The brominated product is then reacted with 3-(morpholin-4-yl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.

    Reduction: Reduction of the amide group can lead to the formation of the corresponding amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 3-bromo-4-methylbenzoic acid.

    Reduction: Formation of N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and morpholine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3-(morpholin-4-yl)propanamide
  • N-(3-bromo-4-ethylphenyl)-3-(morpholin-4-yl)propanamide
  • N-(3-bromo-4-methylphenyl)-3-(piperidin-4-yl)propanamide

Uniqueness

N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide is unique due to the specific combination of the bromine atom, methyl group, and morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the bromine atom allows for further functionalization, while the morpholine ring enhances its solubility and bioavailability.

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C14H19BrN2O2/c1-11-2-3-12(10-13(11)15)16-14(18)4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,16,18)

InChI Key

CSIOEIQPRXSLFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCOCC2)Br

Origin of Product

United States

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